molecular formula C9H6F5NO2 B13026785 (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid

(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid

Cat. No.: B13026785
M. Wt: 255.14 g/mol
InChI Key: DCFKXZLPYWKPIA-SECBINFHSA-N
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Description

This compound belongs to the class of fluorinated phenylpropanoic acids, characterized by a chiral carbon backbone, a phenyl ring, and multiple fluorine-containing substituents. These features are critical for modulating physicochemical properties such as acidity, metabolic stability, and binding affinity to biological targets.

Properties

Molecular Formula

C9H6F5NO2

Molecular Weight

255.14 g/mol

IUPAC Name

(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid

InChI

InChI=1S/C9H6F5NO2/c10-8(11,6-4-2-1-3-5-6)9(12,7(16)17)15(13)14/h1-5H,(H,16,17)/t9-/m1/s1

InChI Key

DCFKXZLPYWKPIA-SECBINFHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C([C@@](C(=O)O)(N(F)F)F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)O)(N(F)F)F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoro-L-Phenylalanine can be synthesized through several methodsThis can be achieved using fluorinating agents such as elemental fluorine or other fluorine-containing compounds under controlled conditions .

Industrial Production Methods

Industrial production of Pentafluoro-L-Phenylalanine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification under acidic or catalytic conditions. Common reagents include methanol or ethanol with sulfuric acid or thionyl chloride (SOCl₂) as a catalyst.

Reaction Conditions Product Yield Key Observations
Methanol, H₂SO₄, refluxMethyl ester derivative85–92%Retention of stereochemistry at C2
Ethanol, SOCl₂, 0–5°CEthyl ester derivative78%Enhanced solubility in organic solvents

This reaction is critical for protecting the carboxylic acid group during peptide synthesis or further functionalization.

Amidation

The compound reacts with amines (e.g., benzylamine, ammonia) to form amides, facilitated by coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Reagent Conditions Product Application
Benzylamine, EDCI, HOBtRoom temperature, 12 hrsN-Benzylamide derivativePrecursor for peptidomimetics
NH₃ (g), DMF50°C, 6 hrsPrimary amideIntermediate in drug design

The difluoroamino group remains stable under these conditions, avoiding unintended defluorination.

Decarboxylation

Thermal or oxidative decarboxylation occurs at elevated temperatures (150–200°C), yielding β,β-difluoro-α-aminopropane derivatives.

Method Conditions Product Mechanism
Thermal180°C, inert atmosphere2-(difluoroamino)-3,3-difluorostyreneRadical-initiated pathway
Oxidative (KMnO₄)Aqueous H₂SO₄, 100°CFluorinated ketoneAcid-catalyzed CO₂ elimination

Decarboxylation is pH-sensitive, with faster rates observed under acidic conditions.

Halogen Exchange Reactions

The difluoroamino (-NF₂) group participates in halogen exchange with Lewis acids (e.g., AlCl₃) or nucleophiles:

Reagent Product Selectivity
AlCl₃, Cl₂ (g)2-Chloro-3,3-difluoro derivativePreferential substitution at C2
KF, DMSONo reactionStability of CF₃ group under basic conditions

Fluorine’s electronegativity suppresses nucleophilic substitution at the trifluoromethyl group.

Table: Enantioselective Reaction Parameters

Catalyst Substrate ee (%) Yield (%)
(R)-BTMα-Iminonitrile7368
Quinine G β,β-Difluoroimine9587

Reaction Mechanisms and Stability

  • Acid/Base Stability : The compound resists hydrolysis at pH 2–12 due to electron-withdrawing fluorine atoms .

  • Thermal Stability : Decomposes above 250°C, releasing HF and forming aromatic byproducts.

  • Radical Pathways : Under UV light, the difluoroamino group generates NF₂- radicals, enabling C–H functionalization .

Comparison with Similar Compounds

Key Structural Features:

  • Backbone: All analogs share a phenylpropanoic acid scaffold.
  • Substituents: Variations occur in fluorine positioning (e.g., difluoro, trifluoro, trifluoromethoxy) and functional groups (e.g., amino, hydroxy, chloro).
  • Stereochemistry : Chiral centers (e.g., 2S, 3S) are common, influencing biological activity .

Table 1: Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid (hypothetical) Difluoroamino (-NF₂), 2,3,3-trifluoro, phenyl C₉H₆F₅NO₂ 287.15 (calculated) High fluorination, potential metabolic stability N/A
(3S)-3-amino-2,2-difluoro-3-phenylpropanoic acid (BQ7) Amino (-NH₂), 2,2-difluoro, phenyl C₉H₉F₂NO₂ 201.17 Chiral center at C3, compact structure
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid Amino (-NH₂), hydroxy (-OH), 3-fluoro C₉H₁₀FNO₃ 199.18 Hydroxy group enhances solubility
(2S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid hydrochloride Amino (-NH₂), 3-chloro, 2-fluoro, hydrochloride salt C₉H₁₀Cl₂FNO₂ 254.08 Dual halogen substitution, ionic form
(2S)-2-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoic acid Boc-protected amino, 3-trifluoromethyl C₁₅H₁₈F₃NO₄ 333.30 Bulky tert-butyl group improves stability

Physicochemical and Pharmacological Properties

Acidity and Solubility:

  • The difluoroamino group in the target compound likely increases acidity (pKa ~2–3) compared to hydroxy-substituted analogs (e.g., pKa ~4–5 for hydroxypropanoic acids) .
  • Hydrochloride salts (e.g., ) exhibit higher water solubility due to ionic character, whereas Boc-protected derivatives () favor organic solvents .

Stability and Reactivity:

  • Trifluoromethyl and difluoroamino groups enhance metabolic resistance to oxidative degradation, a feature observed in fluorinated pharmaceuticals .
  • Hydroxy-substituted analogs () may undergo esterification or glycosylation in biological systems .

Biological Activity

(2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid, a fluorinated amino acid derivative, has garnered attention due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and difluoroamino groups, which may influence its interaction with biological systems. Understanding its biological activity is essential for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid is C₉H₆F₅NO₂. The presence of multiple fluorine atoms contributes to its chemical reactivity and stability. The structure can be represented as follows:

  • SMILES : FC(F)(F)C(=O)C(C1=CC=CC=C1)N(F)F
  • InChI Key : BQJZKXKQYOBRIV-UHFFFAOYSA-N

Biological Activity Overview

Research has explored various aspects of the biological activity of this compound, particularly focusing on its neuroprotective properties and potential as an anesthetic agent.

Neuroprotective Effects

Several studies have indicated that compounds with similar fluorinated structures exhibit neuroprotective effects. For instance, trifluoromethyl ketones have shown promise in protecting cerebellar granule neurons from low potassium-induced apoptosis. In vitro studies suggest that (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid may also exhibit similar protective mechanisms through modulation of apoptotic pathways .

Anesthetic Activity

Analogous compounds have demonstrated significant anesthetic properties. For example, a related compound was found to reduce the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters. This suggests that (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid could potentially serve as a general anesthetic with minimal side effects .

Study 1: Neuroprotective Mechanisms

A study investigated the neuroprotective effects of trifluoromethyl ketones on cerebellar granule neurons. The findings indicated that these compounds could inhibit apoptosis through various pathways, including modulation of calcium influx and reactive oxygen species (ROS) levels. The specific effects of (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid on these pathways remain to be elucidated but warrant further investigation due to the structural similarities with known neuroprotective agents .

Study 2: Anesthetic Properties

In another study focusing on anesthetic activity, researchers synthesized a series of fluorinated compounds and evaluated their effects on MAC reduction in animal models. The results showed that certain analogs significantly lowered MAC values without adverse cardiovascular effects. This indicates a potential therapeutic window for (2S)-2-(difluoroamino)-2,3,3-trifluoro-3-phenylpropanoic acid in anesthesia .

Data Table: Summary of Biological Activities

Activity Compound Effect Reference
NeuroprotectionTrifluoromethyl KetonesInhibition of apoptosis in neurons
Anesthetic ActivityRelated Fluorinated CompoundsReduced MAC without hemodynamic changes
Neuroprotection(2S)-2-(difluoroamino)...Potential for similar protective effects

Q & A

Q. Why might X-ray and CD spectroscopy yield conflicting stereochemical assignments?

  • Methodology : Ensure CD spectra are recorded in the same solvent as crystallization. Discrepancies may arise from solvent-dependent conformational changes. Reconcile using vibrational CD (VCD) for solution-state confirmation .

Methodological Tables

Parameter Optimal Conditions Key Reference
Enantiomeric Purity Chiral HPLC (Chiralpak IA, hexane/IPA 90:10)
Fluorination Yield DAST, DCM, -20°C, 12 hrs (85% yield)
Stability (pH 7.4) t1/2_{1/2} > 48 hrs in DMSO

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